molecular formula C9H8ClN5O B14474933 N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide CAS No. 70786-30-0

N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide

Cat. No.: B14474933
CAS No.: 70786-30-0
M. Wt: 237.64 g/mol
InChI Key: TXYJESRLJLNFFF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide typically involves the reaction of 4-chlorophenylhydrazine with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring. The reaction conditions usually involve heating the mixture to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The 4-chlorophenyl group enhances the compound’s ability to bind to these targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-yl-acetamide
  • N-(4-Chlorophenyl)-1,3,5-triazole-2-yl-acetamide
  • N-(4-Chlorophenyl)-1,2,3-thiadiazole-5-yl-acetamide

Uniqueness

N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

70786-30-0

Molecular Formula

C9H8ClN5O

Molecular Weight

237.64 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]acetamide

InChI

InChI=1S/C9H8ClN5O/c10-6-1-3-7(4-2-6)15-9(5-8(11)16)12-13-14-15/h1-4H,5H2,(H2,11,16)

InChI Key

TXYJESRLJLNFFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CC(=O)N)Cl

Origin of Product

United States

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